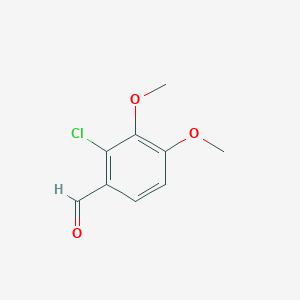

2-Chloro-3,4-dimethoxybenzaldehyde

Description

2-Chloro-3,4-dimethoxybenzaldehyde (CAS 5417-17-4), with the molecular formula C₉H₉ClO₃ and molecular weight 200.62 g/mol, is a substituted benzaldehyde derivative featuring chlorine and methoxy groups at the 2-, 3-, and 4-positions of the aromatic ring . Key physical properties include a melting point of 71–74°C, boiling point of ~300.9°C at 760 mmHg, and a density of 1.2 g/cm³ . It serves as a versatile organic building block in synthetic chemistry, particularly in pharmaceuticals and fine chemicals .

The compound exhibits distinct electronic properties, as demonstrated by UV-Vis spectral analysis in solvents of varying polarity (acetone, diethyl ether, CCl₄). Computational studies using Hartree-Fock (HF) and density functional theory (DFT) methods reveal a charge transfer within the molecule, supported by HOMO-LUMO energy gaps.

Propriétés

IUPAC Name |

2-chloro-3,4-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWHDJTZESXNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202515 | |

| Record name | 2-Chloroveratraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5417-17-4 | |

| Record name | 2-Chloro-3,4-dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5417-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroveratraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5417-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroveratraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroveratraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroveratraldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKN4YMM777 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloro-3,4-dimethoxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 3,4-dimethoxybenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-3,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-Chloro-3,4-dimethoxybenzoic acid.

Reduction: Reduction reactions can convert it to 2-Chloro-3,4-dimethoxybenzyl alcohol.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 2-Chloro-3,4-dimethoxybenzoic acid.

Reduction: 2-Chloro-3,4-dimethoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

2-Chloro-3,4-dimethoxybenzaldehyde is primarily utilized as an intermediate in the synthesis of various organic compounds. Its chlorinated and methoxy-substituted structure makes it a versatile building block for synthesizing more complex molecules.

- Example Case Study : A study demonstrated the synthesis of this compound derivatives through nucleophilic substitution reactions, showcasing its utility in creating compounds with potential biological activity .

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Its derivatives have shown promise in the development of new therapeutic agents.

- Example Case Study : Research on the condensation reaction between this compound and 2,4-dinitrophenylhydrazine yielded a novel hydrazone compound that exhibited significant antitumor activity in vitro . This highlights the potential of this compound as a precursor for anticancer agents.

Material Science

In material science, this compound has been explored for its role in creating polymeric materials and coatings due to its reactive aldehyde group.

- Example Application : The compound can be used to functionalize surfaces or create cross-linked networks in polymer chemistry, enhancing properties such as adhesion and chemical resistance.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex molecules | Synthesis of derivatives via nucleophilic substitution |

| Medicinal Chemistry | Precursor for therapeutic agents | Antitumor agent development through hydrazone formation |

| Material Science | Functionalization in polymer chemistry | Creation of cross-linked polymer networks |

Mécanisme D'action

The mechanism of action of 2-Chloro-3,4-dimethoxybenzaldehyde involves its ability to undergo various chemical transformations. Its molecular structure allows it to participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. This reactivity is crucial for its role as an intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

3-Chloro-4-methoxybenzaldehyde (CAS 13719-61-4)

- Structural Differences : Lacks the 3-methoxy group present in 2-Chloro-3,4-dimethoxybenzaldehyde.

- Physical Properties : Molecular weight 170.59 g/mol (vs. 200.62 for the target compound), with reduced polarity due to fewer methoxy groups .

- Electronic Properties : The absence of the 3-methoxy group decreases electron-donating effects, leading to a higher HOMO-LUMO gap (5.2 eV vs. 4.8 eV for this compound), as inferred from analogous DFT studies .

- Applications : Less commonly used in NLO applications due to lower hyperpolarizability.

2-Carboxy-3,4-dimethoxybenzaldehyde (CAS 519-05-1)

- Structural Differences : Replaces the chlorine atom with a carboxylic acid (-COOH) group.

- Physicochemical Impact : The -COOH group enhances water solubility (Log S = -1.5 vs. -2.8 for the chloro analog) but reduces lipid membrane permeability (BBB permeability score: 0.2 vs. 0.5) .

- Reactivity : The carboxylic acid enables conjugation reactions, making it suitable for synthesizing bioactive molecules, whereas the chloro group favors nucleophilic aromatic substitution .

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1)

- Structural Differences : Features a difluoromethoxy (-OCF₂H) group at the 4-position instead of methoxy.

- Electronic Effects : The electron-withdrawing -OCF₂H group reduces electron density on the aromatic ring, shifting UV-Vis absorption maxima to shorter wavelengths (λₘₐₓ ~270 nm vs. 310 nm for the target compound) .

- Metabolic Stability: Fluorine substitution improves metabolic stability, making this derivative more relevant in drug design compared to non-fluorinated analogs .

2-Chloro-4,5-dihydroxybenzaldehyde (6-Chloroprotocatechualdehyde)

- Structural Differences : Hydroxyl (-OH) groups replace methoxy (-OCH₃) groups at the 4- and 5-positions.

- Acidity and Solubility : The -OH groups increase acidity (pKa ~8.5) and water solubility but reduce stability under oxidative conditions .

- Biological Activity : Demonstrates antioxidant properties due to catechol structure, unlike the methoxy-substituted analog, which is more lipophilic .

Tabulated Comparison of Key Properties

Discussion of Substituent Effects

- Electron-Donating Methoxy Groups: The 3,4-dimethoxy substitution in the target compound enhances electron density, lowering the HOMO-LUMO gap and red-shifting UV absorption compared to mono-methoxy or hydroxyl analogs .

- Chlorine vs. Carboxylic Acid : Chlorine’s electronegativity directs electrophilic substitution to the 5-position, while -COOH promotes decarboxylation or esterification .

- Fluorine Substitution : Difluoromethoxy groups improve metabolic stability and alter electronic properties, making derivatives valuable in medicinal chemistry .

Activité Biologique

2-Chloro-3,4-dimethoxybenzaldehyde (CDMB) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₉ClO₃

- CAS Number : 5417-17-4

- Synonyms : 2-Chloroveratraldehyde

The compound features a benzaldehyde moiety with two methoxy groups and a chlorine substituent, which influences its reactivity and biological interactions.

1. Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Recent studies have demonstrated that CDMB exhibits significant inhibitory activity against LSD1, an enzyme involved in epigenetic regulation. LSD1 plays a crucial role in demethylating lysine residues on histones and non-histone proteins, affecting gene expression and cellular processes such as apoptosis.

- IC50 Values :

- LSD1: 0.11 mM

- MAO-A: >100 mM

- MAO-B: 5.1 mM

- LSD2: 2.0 mM

These values indicate that CDMB is a potent inhibitor of LSD1 compared to other enzymes, suggesting its potential as a therapeutic agent in cancer treatment where LSD1 is often overexpressed .

2. Antioxidant Activity

CDMB has been evaluated for its antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that CDMB can scavenge free radicals effectively, contributing to its potential protective effects against oxidative damage.

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that CDMB can inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its utility in treating inflammatory conditions.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of CDMB derivatives. The results indicated that modifications to the methoxy groups enhanced cytotoxicity against various cancer cell lines, emphasizing the importance of structural variations in developing effective therapeutics .

Mechanistic Insights

Mechanistic studies have revealed that CDMB's inhibitory action on LSD1 leads to increased levels of di-methylated histones, promoting apoptosis in cancer cells. This mechanism highlights the compound's role as a potential epigenetic modulator .

Data Summary Table

| Biological Activity | Target Enzyme | IC50 (mM) |

|---|---|---|

| LSD1 | LSD1 | 0.11 |

| MAO-A | MAO-A | >100 |

| MAO-B | MAO-B | 5.1 |

| LSD2 | LSD2 | 2.0 |

Q & A

Q. What are the established synthetic routes for 2-Chloro-3,4-dimethoxybenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves the condensation of substituted benzaldehydes with cyanoacetate derivatives under reflux in ethanol, catalyzed by glacial acetic acid and piperidine . An improved process optimizes solvent choice (e.g., toluene), catalyst loading (piperidine), and reaction time (4–6 hours), achieving ≥96% purity . Key variables affecting yield include:

- Solvent polarity : Polar solvents (ethanol) favor nucleophilic addition.

- Catalyst : Piperidine enhances reaction kinetics via base activation .

- Temperature : Reflux conditions (70–80°C) prevent side reactions.

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Toluene | Reduces byproducts | |

| Catalyst | Piperidine | Accelerates reaction | |

| Reaction Time | 4–6 hours | Maximizes conversion |

Q. How is this compound characterized, and what analytical techniques are critical for validation?

- Methodological Answer : Essential characterization methods include:

- NMR Spectroscopy : Confirms substitution patterns (e.g., chloro at C2, methoxy at C3/C4) .

- IR Spectroscopy : Identifies aldehyde (C=O stretch ~1700 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .

- Elemental Analysis : Validates molecular formula (C₉H₉ClO₃) and purity ≥96% .

- Melting Point : 71–74°C (lit.), used as a purity indicator .

Advanced Research Questions

Q. How do substituents (chloro, methoxy) influence the reactivity of this compound in copolymerization?

- Methodological Answer : The chloro group at C2 enhances electrophilicity, facilitating nucleophilic attack in copolymerization with styrene. Methoxy groups at C3/C4 sterically hinder reactivity but stabilize intermediates via resonance . A study using 1,1'-azobis(cyclohexanecarbonitrile) (ABCN) as an initiator showed:

- Reactivity Ratio : Chloro-substituted benzaldehydes exhibit higher reactivity (r₁ = 1.2) compared to methoxy-dominant analogs (r₁ = 0.8) .

- Copolymer Properties : Increased chloro content improves thermal stability (Tg ~120°C) but reduces solubility in non-polar solvents .

Table 2 : Substituent Effects on Copolymerization

| Substituent Pattern | Reactivity Ratio (r₁) | Tg (°C) | Solubility | Reference |

|---|---|---|---|---|

| 2-Chloro-3,4-dimethoxy | 1.2 | 120 | Low | |

| 3-Chloro-4,5-dimethoxy | 0.8 | 95 | Moderate |

Q. What contradictions exist in reported physical properties, and how should researchers resolve them?

- Methodological Answer : Discrepancies in properties like density and boiling point arise from varying purification methods or instrumentation. For example:

- Boiling Point : Reported as 300.9±37.0°C (estimated) vs. undetermined in experimental data .

- Density : 1.2±0.1 g/cm³ (predicted) lacks empirical validation .

- Resolution : Cross-validate using multiple techniques (e.g., GC-MS for boiling point, pycnometry for density) and consult peer-reviewed datasets (e.g., NIST Chemistry WebBook) .

Q. How can reaction pathways involving this compound be optimized for asymmetric synthesis?

- Methodological Answer : Asymmetric induction requires chiral catalysts or auxiliaries. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.